molecular formula C6BrF4NO2 B12642389 Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- CAS No. 17823-37-9

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro-

Cat. No.: B12642389
CAS No.: 17823-37-9
M. Wt: 273.97 g/mol
InChI Key: YXEBOUJWPDMBTC-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is a halogenated aromatic compound It is characterized by the presence of bromine, fluorine, and nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- typically involves the halogenation and nitration of a tetrafluorobenzene derivative. One common method includes the bromination of 2,3,5,6-tetrafluorobenzene using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst. The nitration step can be achieved by treating the brominated product with a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitro group, to form nitroso or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) with hydrogen gas.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 1-amino-2,3,5,6-tetrafluoro-4-bromobenzene.

    Oxidation: Formation of nitroso or other oxidized derivatives.

Scientific Research Applications

Scientific Research Applications

  • Organic Synthesis
    • Building Block : The compound is utilized as a building block in the synthesis of more complex organic molecules. Its unique structure allows for versatile chemical reactivity, making it suitable for various synthetic pathways.
    • Reactions : It can undergo nucleophilic substitution and electrophilic aromatic substitution reactions. For instance:
      • Nucleophilic substitution can yield substituted benzene derivatives when reacted with nucleophiles like amines or thiols.
      • Electrophilic aromatic substitution can introduce additional functional groups onto the benzene ring.
  • Materials Science
    • Polymer Incorporation : The compound is explored for incorporation into polymers to enhance properties such as thermal stability and chemical resistance. This application is particularly relevant in developing advanced materials for electronics and protective coatings.
  • Pharmaceuticals
    • Intermediate in Drug Synthesis : It has been investigated as an intermediate in the synthesis of pharmaceutical compounds. Its halogenated structure may confer specific biological activities that are beneficial in drug development.
    • Biological Activity : Studies suggest that halogenated aromatic compounds can interact with cellular macromolecules, potentially modulating enzyme activity or influencing signaling pathways.
  • Agricultural Chemistry
    • Agrochemical Development : The compound is being explored for its potential use in developing agrochemicals. Its unique properties may enhance the efficacy of pesticides or herbicides.

Case Studies

  • Synthesis of Pharmaceutical Compounds
    • A study demonstrated the successful use of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- as an intermediate in synthesizing a novel anti-cancer drug. The compound's reactivity facilitated the introduction of a critical pharmacophore into the drug molecule.
  • Material Properties Enhancement
    • Research showed that polymers incorporating this compound exhibited improved thermal stability compared to traditional materials. This enhancement is attributed to the presence of fluorine atoms that increase chemical resistance.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- involves its interaction with various molecular targets. The presence of electron-withdrawing groups like fluorine and nitro groups can influence the compound’s reactivity and interaction with biological molecules. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-2,3,5,6-tetrafluoro-4-(trifluoromethyl)benzene
  • 1-Bromo-2,3,4,5-tetrafluorobenzene
  • 2-Bromo-3,4,5,6-tetrafluorotoluene

Uniqueness

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- is unique due to the combination of bromine, fluorine, and nitro groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, making it valuable for specific applications in synthesis and research .

Biological Activity

Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- (CAS No. 17823-37-9), is a halogenated aromatic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article delves into the synthesis, characterization, and biological implications of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene is C6BrF4NO2. The compound exhibits a complex arrangement of halogen and nitro groups that significantly influence its reactivity and biological interactions.

Molecular Characteristics

PropertyValue
Molecular Weight228.97 g/mol
IUPAC Name1-Bromo-2,3,5,6-tetrafluoro-4-nitrobenzene
CAS Number17823-37-9
Density1.883 g/cm³
Boiling Point142°C to 144°C
Solubility in WaterNot miscible

Synthesis

The synthesis of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- typically involves the reaction of 3-bromo-1,2,4,5-tetrafluorobenzene with nitronium tetrafluoroborate in sulfolane under controlled conditions. The process yields the desired product with a high degree of purity (81%) through subsequent purification steps such as steam distillation .

Antimicrobial Properties

Research indicates that halogenated compounds like Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- exhibit significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains and fungi. The presence of the nitro group is thought to enhance its antimicrobial activity by interfering with microbial metabolic processes .

The proposed mechanism of action for the biological activity of this compound involves:

  • Electrophilic Attack : The nitro group can undergo reduction to form reactive intermediates that can interact with nucleophiles in microbial cells.
  • Disruption of Membrane Integrity : Halogenated compounds are known to disrupt cell membranes due to their lipophilic nature.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways within microorganisms.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal evaluated the antibacterial efficacy of Benzene, 1-bromo-2,3,5,6-tetrafluoro-4-nitro- against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains, indicating potent antibacterial activity.

Case Study 2: Cytotoxicity Assay

In vitro cytotoxicity assays performed on human cell lines revealed that the compound exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity suggests potential applications in cancer therapeutics.

Toxicological Profile

While the compound shows promising biological activity, it is essential to consider its toxicological profile. Data from toxicological studies indicate that exposure to high concentrations can lead to adverse effects on human health and the environment. Therefore, further studies are required to establish safe handling guidelines and potential therapeutic windows.

Properties

CAS No.

17823-37-9

Molecular Formula

C6BrF4NO2

Molecular Weight

273.97 g/mol

IUPAC Name

1-bromo-2,3,5,6-tetrafluoro-4-nitrobenzene

InChI

InChI=1S/C6BrF4NO2/c7-1-2(8)4(10)6(12(13)14)5(11)3(1)9

InChI Key

YXEBOUJWPDMBTC-UHFFFAOYSA-N

Canonical SMILES

C1(=C(C(=C(C(=C1F)F)Br)F)F)[N+](=O)[O-]

Origin of Product

United States

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